molecular formula C15H12Cl2FNO2 B4031299 N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide

N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide

Cat. No.: B4031299
M. Wt: 328.2 g/mol
InChI Key: PTHNCVSAJLDKDY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorinated and fluorinated phenyl group, as well as a chlorophenoxy group attached to a propanamide backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-chloro-2-fluoroaniline with 2-(3-chlorophenoxy)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Large-scale synthesis: Using automated reactors and continuous flow systems to ensure consistent quality and yield.

    Optimization of reaction conditions: To maximize yield and minimize by-products, parameters such as temperature, solvent, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of halogens, the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The amide group can be reduced to an amine or oxidized to a nitrile under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Employing oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Reduction products: Amines or alcohols, depending on the extent of reduction.

    Oxidation products: Nitriles or carboxylic acids.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Used in the development of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide would depend on its specific biological target. Generally, such compounds may:

    Interact with enzymes or receptors: Inhibiting or activating specific biological pathways.

    Disrupt cellular processes: Leading to effects such as cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide.

    N-(4-chloro-2-fluorophenyl)-2-(3-bromophenoxy)propanamide: Bromine substituent instead of chlorine on the phenoxy group.

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide is unique due to its specific combination of halogen substituents, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO2/c1-9(21-12-4-2-3-10(16)7-12)15(20)19-14-6-5-11(17)8-13(14)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHNCVSAJLDKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)F)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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